1-O-Methyljatamanin D
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Overview
Description
Preparation Methods
The synthesis of 1-O-Methyljatamanin D involves several steps, typically starting from naturally occurring precursors. The synthetic routes often include:
Extraction from Natural Sources: The compound is extracted from the roots of Valeriana jatamansi using solvents like chloroform, dichloromethane, and ethyl acetate.
Chemical Synthesis: The synthetic route may involve the use of specific reagents and catalysts to achieve the desired structure.
Chemical Reactions Analysis
1-O-Methyljatamanin D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-O-Methyljatamanin D has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-O-Methyljatamanin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting monoamine oxidase and reducing reactive oxygen species .
Comparison with Similar Compounds
1-O-Methyljatamanin D can be compared with other iridoid derivatives, such as:
Valtrate: Another iridoid ester found in Valeriana species, known for its sedative and anxiolytic properties.
Didrovaltrate: Similar to valtrate, it also exhibits sedative effects and is used in traditional medicine.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits. Unlike other iridoids, it has shown promising results in preliminary studies related to neurological and inflammatory conditions .
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3 |
InChI Key |
JOARLHBRILUKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CC3C1C(OC(C3=C)O2)OC)O |
Origin of Product |
United States |
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